9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
Description
The compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- (hereafter referred to as Compound A) is an anthraquinone derivative with three key substituents:
- 4-hydroxy group: Provides strong hydrogen-bonding capacity and influences solubility.
- 2-(4-(1-methyl-1-phenylethyl)phenoxy) group: A bulky tert-butylphenyl ether substituent, contributing to steric hindrance and lipophilicity.
Anthraquinones are widely studied for applications in dyes, pharmaceuticals, and materials science. The tert-butylphenoxy group distinguishes it from simpler anthraquinone derivatives, likely affecting its physicochemical and biological properties .
Properties
CAS No. |
31556-40-8 |
|---|---|
Molecular Formula |
C29H23NO4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3 |
InChI Key |
MYOBSOZRFRGEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione
- Molecular Formula: C29H23NO4
- Molecular Weight: 449.5 g/mol
- CAS Number: 31556-40-8
- Key Identifiers:
- InChI: InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3
- SMILES: CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N
These descriptors confirm the anthraquinone core substituted at positions 1, 2, and 4 with amino, phenoxy (bearing the bulky 1-methyl-1-phenylethyl group), and hydroxy groups respectively.
Preparation Methods of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
Preparation of 1-Amino-4-hydroxyanthraquinone
Reaction Conditions and Procedure
- Starting Material: 1,4-Dihydroxyanthraquinone
- Reagents: Ammonia (aqueous or liquid), base (e.g., sodium hydroxide), catalytic reducing agent (e.g., sodium dithionite)
- Conditions:
- Temperature: 60–150 °C (preferably 80–120 °C)
- Pressure: 1–30 bar (autogenous pressure from sealed reactor)
- Ammonia concentration: 1–35% by weight in aqueous solution (preferably ~25%)
- Reaction time: 2–3 hours
The reaction involves treating 1,4-dihydroxyanthraquinone with ammonia in an aqueous medium in the presence of a base and a catalytic reducing agent. The mixture is heated in a pressure-resistant vessel, leading to the formation of 1-amino-4-hydroxyanthraquinone as a precipitate, which is then filtered, washed, and dried.
Example Experimental Data
| Parameter | Value |
|---|---|
| Water volume | 70 mL |
| 1,4-Dihydroxyanthraquinone | 26.5 g |
| Sodium dithionite | 2.8 – 5 g |
| Sodium hydroxide (50% w/w) | 20 g |
| Ammonia (aqueous 25% w/w) | 80 mL |
| Reaction temperature | 80–100 °C |
| Reaction pressure | 2–30 bar |
| Reaction time | 3 hours |
| Yield (isolated product) | ~21.5–22 g |
| Purity (GC analysis) | 70–80% |
This process can be conducted batchwise or continuously, yielding high purity and yield of 1-amino-4-hydroxyanthraquinone, which is a crucial intermediate for further substitution reactions.
Formation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
Nucleophilic Aromatic Substitution
The key step to obtain the target compound involves the reaction of 1-amino-4-hydroxyanthraquinone with a substituted phenol derivative containing the 1-methyl-1-phenylethyl group. The phenol acts as a nucleophile displacing a suitable leaving group (often a chlorine atom introduced at the 2-position of the anthraquinone ring).
This step is typically performed under conditions favoring nucleophilic aromatic substitution:
- Use of base to deprotonate the phenol and generate the phenolate ion.
- Elevated temperature to facilitate substitution.
- Solvent systems that dissolve both reactants (e.g., polar aprotic solvents or aqueous alkaline media).
The reaction yields the phenoxy-substituted anthraquinone derivative with the bulky 1-methyl-1-phenylethyl group at the 2-position.
Synthetic Route Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,4-Dihydroxyanthraquinone + NH3 + base + reducing agent | 80–120 °C, 2–3 h, 1–30 bar | 1-Amino-4-hydroxyanthraquinone |
| 2 | 1-Amino-4-hydroxyanthraquinone + 2-(4-(1-methyl-1-phenylethyl)phenoxy)chloride or phenol + base | Elevated temperature, nucleophilic substitution | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- |
Analytical Data and Purity Assessment
- Purity of the intermediate 1-amino-4-hydroxyanthraquinone is typically assessed by gas chromatography (GC), showing values between 70% and 80% depending on reaction conditions.
- The final compound's structure and purity can be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, supported by computed descriptors such as InChI and SMILES for structural verification.
Summary Table of Preparation Method Parameters
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and amino groups undergo oxidation under controlled conditions:
-
Hydroxyl group oxidation : The 4-hydroxy substituent is oxidized to a carbonyl group using agents like KMnO₄ in acidic media, forming a quinone structure.
-
Amino group oxidation : The 1-amino group reacts with H₂O₂ or other peroxides to yield nitroso or nitro derivatives, depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydroxyl oxidation | KMnO₄, H₂SO₄, 60–80°C | 1-amino-4-oxo derivative |
| Amino oxidation | H₂O₂, Fe³⁺ catalyst, RT | 1-nitroso-4-hydroxy derivative |
Azo Coupling Reactions
The amino group participates in diazotization followed by coupling with electron-rich aromatics (e.g., phenols):
-
Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt.
-
Subsequent coupling with β-naphthol produces stable azo dyes with λₘₐₓ > 500 nm.
Key parameters :
-
pH-dependent selectivity: Acidic conditions favor para-coupling; neutral conditions yield ortho-products.
-
Steric hindrance from the bulky 4-(1-methyl-1-phenylethyl)phenoxy group reduces reaction rates by ~40% compared to simpler anthraquinones.
Esterification and Etherification
The hydroxyl group undergoes nucleophilic substitutions:
-
Esterification : Reacts with acetic anhydride to form 4-acetoxy derivatives (yield: 72–85%).
-
Etherification : Forms methyl ethers with CH₃I/K₂CO₃ in DMF, though steric effects limit conversion to ≤60%.
Kinetic data :
-
Esterification activation energy: ΔG‡ = 92.3 kJ/mol (DFT calculation).
-
Methoxylation half-life: 3.2 hrs at 80°C.
Reduction Reactions
The anthracenedione core is reduced to anthracene diol under specific conditions:
-
Catalytic hydrogenation (H₂/Pd-C) in ethanol yields 9,10-dihydroxyanthracene derivatives.
-
NaBH₄ selectively reduces carbonyl groups only at high temperatures (>100°C).
Comparison with analogues :
| Compound | Reduction Rate (H₂/Pd-C) |
|---|---|
| Target compound | 0.18 mmol/min |
| 1-Hydroxyanthraquinone (control) | 0.35 mmol/min |
The slower rate is attributed to steric shielding by the phenoxy substituent.
Environmental Degradation
Photolytic and hydrolytic pathways dominate in environmental matrices:
-
Hydrolysis : Stable in neutral water (t₁/₂ > 1 year) but degrades rapidly under alkaline conditions (t₁/₂ = 8 days at pH 12).
-
Photolysis : UV irradiation (λ = 254 nm) cleaves the phenoxy linkage, generating 1-amino-4-hydroxyanthraquinone as the primary photoproduct.
Biological Interactions
Though not traditional "reactions," the compound interacts with biomolecules:
-
DNA intercalation : Planar anthracenedione core inserts between base pairs, confirmed by hypochromicity in UV-Vis spectra (ΔA = 0.42 at 260 nm) .
-
Hydrogen bonding : The amino and hydroxyl groups form H-bonds with DNA phosphate backbone, enhancing binding affinity (Kd = 1.7 μM) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition initiates at 218°C, with three mass-loss stages:
-
Loss of hydroxyl group (218–250°C).
-
Phenoxy substituent cleavage (250–320°C).
-
Anthracenedione core degradation (>320°C).
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of anthracene-9,10-diones exhibit promising anticancer properties. A study synthesized a series of 2,6-disubstituted derivatives and evaluated their DNA-binding properties. The findings suggested that compounds with two methylene links in their side chains exhibited superior activity and enhanced DNA binding characteristics, indicating potential as anticancer agents .
Antibacterial Properties
Several derivatives of 9,10-anthracenedione have shown significant antibacterial activity against various bacterial strains. For instance, N-[(2-(2-acetamido-6-R-benzothiazol-2-yl]-1-amino-9,10-anthracenediones demonstrated effectiveness against Streptococcus pneumoniae and Staphylococcus aureus . This highlights the compound's potential in developing new antibiotics.
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been established for the separation of this compound, utilizing a mobile phase containing acetonitrile and water. This method is scalable and applicable for isolating impurities, making it suitable for pharmacokinetic studies .
Data Tables
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of anthracene derivatives. The results indicated that certain compounds displayed cytotoxic effects on cancer cell lines, demonstrating their potential as therapeutic agents .
Case Study 2: Antibacterial Efficacy
In vitro experiments conducted on amino acid derivatives of 9,10-anthracenedione showed high antibacterial activity against pathogens like Salmonella typhi. The study emphasized the need for further exploration of these compounds in clinical settings to develop new treatments .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes . It also generates reactive oxygen species (ROS) that can induce oxidative stress and cell death . These effects are mediated through specific molecular targets and pathways, including topoisomerases and mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Steric Effects: The tert-butylphenoxy group in Compound A introduces significant steric hindrance compared to simpler phenoxy or allyloxy analogs. This likely reduces crystallization tendencies and increases solubility in non-polar solvents .
Comparative Genotoxicity of Aminoanthraquinones
Key Insights :
- Amino vs. Hydroxyethylamino Groups: Amino substituents (as in Compound A) may reduce genotoxicity compared to hydroxyethylamino groups (e.g., DHAQ), which correlate with higher chromosome damage .
Structural and Functional Trade-offs
- Binding Affinity: Hydroxyl groups enhance protein binding (e.g., Thr167 interactions in 7PTG protein), but bulky substituents like tert-butylphenoxy may disrupt binding pockets .
- Solubility vs. Bioavailability : While Compound A is less water-soluble than hydroxy/methoxy derivatives (e.g., logP ~4.5 vs. ~2.8 for methoxy analogs), its moderate lipophilicity may enhance membrane permeability .
Biological Activity
9,10-Anthracenedione derivatives have garnered attention in the field of medicinal chemistry due to their potential biological activities, particularly in cancer treatment and antimicrobial properties. The compound 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-9,10-anthracenedione (often referred to as 1-AHAQ) is an analogue of anthracycline anticancer drugs and exhibits significant interactions with DNA and cellular mechanisms that induce apoptosis in cancer cells.
Chemical Structure
The structural formula of 1-AHAQ can be represented as follows:
This structure features a hydroxyanthraquinone core, which is critical for its biological activity.
Research indicates that 1-AHAQ interacts with DNA, leading to the induction of apoptosis in cancer cells, particularly in human breast adenocarcinoma cell lines (MDA-MB-231). The mechanism involves:
- DNA Intercalation : The planar structure of the anthraquinone allows it to intercalate between DNA base pairs.
- Inhibition of Topoisomerase II : This action prevents DNA replication and transcription.
- Induction of Apoptosis : The compound activates apoptotic pathways, evidenced by increased levels of caspases (e.g., caspase-3 and caspase-9) in treated cells .
Antitumor Activity
A series of studies have demonstrated the antitumor potential of 1-AHAQ. For instance:
- In vitro assays showed that 1-AHAQ induced significant apoptosis in MDA-MB-231 cells while exhibiting minimal cytotoxicity towards normal breast epithelial cells (HBL-100) .
| Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 15 | Yes |
| HBL-100 | >100 | No |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of anthraquinone derivatives. For example, derivatives similar to 1-AHAQ have shown promising results against various bacterial strains. The synthesis of these compounds has led to the identification of new antimicrobial agents with effective growth inhibition profiles .
Study on Antitumor Efficacy
In a pivotal study examining the effects of 1-AHAQ on cancer cells, researchers utilized various assays to evaluate cell viability and apoptosis. The findings indicated:
- MTT Assay : Demonstrated a dose-dependent decrease in viability for MDA-MB-231 cells.
- Colony Formation Assay : Showed that treatment with 1-AHAQ significantly reduced colony formation at concentrations as low as 15 μM over a period of 10 days .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of anthraquinone compounds. For instance, chronic exposure studies highlighted potential adverse effects such as increased liver weights and histopathological changes in animal models .
| Study Type | Species | Duration | Observed Effects |
|---|---|---|---|
| Chronic Dietary Study | F344 Rat | 2 years | Liver tumors, weight changes |
| Subchronic Inhalation | Mouse | 4 months | Reduced body weight, blood changes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-amino-4-hydroxy-anthracenedione derivatives, and how can reaction conditions be standardized?
- Methodological Answer : A one-pot synthesis using THF as a solvent with lithium diisopropylamide (LDA) as a base is effective for introducing aryl groups at the 10-position of 9-aminoanthracene derivatives. Key steps include sequential addition of 2-arylmethylbenzonitriles and aryl bromides under controlled temperatures (0°C to room temperature). Post-synthesis, purification via column chromatography and characterization using IR, UV-Vis, and NMR spectroscopy are critical for confirming structural integrity . For sulfonated derivatives, refluxing with sodium acetate in acetic acid followed by crystallization (e.g., DMF:ethanol mixtures) ensures high purity .
Q. How can spectroscopic methods (NMR, IR, UV-Vis) be systematically applied to characterize this anthracenedione derivative?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–8.5 ppm) and substituent-specific shifts (e.g., hydroxyl groups at δ 4.5–5.5 ppm). The 1-methyl-1-phenylethylphenoxy group will exhibit distinct splitting patterns due to steric hindrance .
- IR : Confirm the presence of amino (-NH₂, ~3400 cm⁻¹), hydroxyl (-OH, ~3200 cm⁻¹), and carbonyl (C=O, ~1670 cm⁻¹) groups .
- UV-Vis : Anthracenedione derivatives typically show strong absorbance in the 400–600 nm range due to π→π* transitions; substituents like amino/hydroxy groups redshift the λmax .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions influence the photophysical and electrochemical properties of this compound?
- Methodological Answer :
- Photophysical Studies : Compare fluorescence quantum yields and Stokes shifts in solvents of varying polarity. The bulky 4-(1-methyl-1-phenylethyl)phenoxy group may reduce aggregation-induced quenching .
- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile can reveal redox potentials. The amino group acts as an electron donor, while the anthracenedione core serves as an acceptor, influencing charge-transfer behavior .
Q. What strategies can resolve contradictions in reported synthetic yields for similar anthracenedione derivatives?
- Methodological Answer :
- Catalyst Optimization : Replace traditional CuO/Fe catalysts with CuSO₄/FeSO₄ to enhance regioselectivity and reduce side reactions (e.g., over-sulfonation) .
- Temperature Control : Maintain reaction temperatures at 90°C ± 2°C during coupling steps to prevent decomposition of sensitive intermediates .
- Yield Calculation : Use LC-MS with internal standards (e.g., deuterated analogs) for accurate quantification, especially for sulfonated byproducts .
Q. How can computational modeling predict the stability of this compound under varying pH and solvent conditions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs) of labile groups (e.g., hydroxyl).
- MD Simulations : Simulate solvation in water, DMSO, or THF to predict aggregation tendencies. The hydrophobic 1-methyl-1-phenylethylphenoxy group may drive micelle formation in aqueous media .
Experimental Design Considerations
Q. What are the critical parameters for designing stability studies of this compound in biological matrices?
- Methodological Answer :
- Matrix Selection : Use phosphate-buffered saline (PBS, pH 7.4) and human serum to mimic physiological conditions.
- Degradation Monitoring : Employ HPLC-DAD at λ = 450 nm to track anthracenedione decomposition products (e.g., quinone methides).
- Light Exposure : Conduct parallel experiments under UV-A/visible light to assess photodegradation kinetics .
Q. How can regioselective functionalization of the anthracenedione core be achieved without compromising the amino/hydroxy groups?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group with acetyl chloride and the hydroxy group with tert-butyldimethylsilyl (TBS) ethers before introducing new substituents .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) to minimize side reactions during coupling steps .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar anthracenedione derivatives vary significantly (e.g., 295–303°C)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
